2-Heptyl-4-methyl-1,3-dioxane

Description

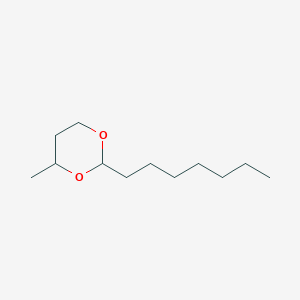

2-Heptyl-4-methyl-1,3-dioxane (CAS: 74094-61-4) is a cyclic ether derivative characterized by a 1,3-dioxane ring substituted with a heptyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₂H₂₄O₂, with a molecular weight of 200.32 g/mol . This compound is primarily utilized in the flavor and fragrance industry, where its structural features contribute to sensory properties such as richness and body in tobacco and food products . The heptyl chain enhances hydrophobicity, making it suitable for non-polar formulations.

Properties

IUPAC Name |

2-heptyl-4-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-12-13-10-9-11(2)14-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUIOWXOJBTWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1OCCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281922 | |

| Record name | 2-Heptyl-4-methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-56-5 | |

| Record name | NSC23494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptyl-4-methyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4-methyl-1,3-dioxane can be achieved through various methods. One common approach involves the reaction of heptanal with 4-methyl-1,3-dioxane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated compounds, amines, ethers

Scientific Research Applications

2-Heptyl-4-methyl-1,3-dioxane has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.

Biology: Studied for its role in inhibiting SIRT1 and its potential effects on cellular processes.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Heptyl-4-methyl-1,3-dioxane involves its interaction with the sirtuin protein, specifically SIRT1. By inhibiting deacetylation at the catalytic site, the compound stabilizes the protein and regulates its activity. This inhibition can affect various cellular pathways, including those involved in aging, metabolism, and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dioxane Derivatives

2-Ethyl-4-methyl-1,3-dioxane (CAS: 21464-76-6)

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Substituents : Ethyl (C2), methyl (C4)

- Key Properties :

- Comparison :

- The shorter ethyl chain reduces hydrophobicity compared to the heptyl group in the target compound.

- Lower molecular weight suggests higher volatility, making it less suitable for applications requiring thermal stability.

2-Isobutyl-4-methyl-1,3-dioxane (CAS: 3080-75-9)

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- Substituents : Branched isobutyl (C2), methyl (C4)

- Safety data indicate hazards upon inhalation, requiring stringent handling protocols .

- Comparison: The branched isobutyl group may lower melting points compared to linear-chain analogs like 2-heptyl-4-methyl-1,3-dioxane. Limited data on flavor/fragrance applications suggest niche industrial uses.

2-Hydroxy-4-methyl-6-pentenyl-1,3-dioxane

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 186.25 g/mol

- Substituents : Hydroxy (C2), methyl (C4), pentenyl (C6)

- Key Properties :

- Comparison: Hydroxy functionality distinguishes it from non-polar analogs like this compound, broadening its applicability in hydrophilic formulations.

Structural and Functional Analysis

Table 1: Comparative Properties of 1,3-Dioxane Derivatives

| Compound | CAS | Molecular Formula | Molecular Weight | XLogP3 | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| This compound | 74094-61-4 | C₁₂H₂₄O₂ | 200.32 | N/A | Heptyl, methyl | Flavor/fragrance agent |

| 2-Ethyl-4-methyl-1,3-dioxane | 21464-76-6 | C₇H₁₄O₂ | 130.18 | 1.6 | Ethyl, methyl | Unknown |

| 2-Isobutyl-4-methyl-1,3-dioxane | 3080-75-9 | C₉H₁₈O₂ | 158.24 | N/A | Isobutyl, methyl | Industrial applications |

| 2-Hydroxy-4-methyl-6-pentenyl-... | N/A | C₁₀H₁₈O₃ | 186.25 | N/A | Hydroxy, pentenyl | Sweetener, flavor enhancer |

Key Observations:

Chain Length and Lipophilicity :

- Longer alkyl chains (e.g., heptyl) increase hydrophobicity, favoring use in lipid-rich matrices .

- Shorter chains (e.g., ethyl) enhance volatility but limit thermal stability .

Functional Groups :

- Hydroxy groups introduce polarity, expanding solubility profiles .

- Branched substituents (e.g., isobutyl) alter steric environments, affecting crystallization and reactivity .

Applications: Non-polar derivatives (e.g., this compound) dominate flavor/fragrance sectors . Polar analogs (e.g., hydroxy-containing compounds) find roles in hydrophilic systems .

Biological Activity

2-Heptyl-4-methyl-1,3-dioxane is a chemical compound with the molecular formula C12H24O2, recognized for its unique dioxane ring structure. This compound has gained attention in recent research for its biological activities, particularly its interaction with sirtuin proteins, which play crucial roles in various cellular processes including metabolism, aging, and cancer progression.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Dioxane Ring : A five-membered ring containing two oxygen atoms at positions 1 and 3.

- Substituents : A heptyl group and a methyl group that influence its chemical reactivity and biological interactions.

Research indicates that this compound functions primarily through the inhibition of sirtuin 1 (SIRT1). This inhibition occurs by blocking deacetylation at the catalytic site of the enzyme, which can significantly affect various cellular pathways related to:

- Metabolism : Regulation of metabolic processes.

- Aging : Potential implications in lifespan extension.

- Cancer : Inhibition of cancer cell proliferation, particularly in colorectal carcinoma cell lines.

Biological Activity Data

The biological activity of this compound has been explored in several studies. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

- Colorectal Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of colorectal cancer cells, suggesting its potential as an anti-cancer agent.

- Metabolic Disorders : Research indicated that the compound could modulate metabolic pathways by stabilizing SIRT1 activity, which may have implications for treating metabolic disorders associated with aging.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Common Method : Reaction of heptanal with 4-methyl-1,3-dioxane in the presence of an acid catalyst under mild conditions.

Industrial Production

Industrial production typically mirrors laboratory synthesis but is optimized for higher yields and purity. Key parameters include temperature control and catalyst concentration.

Comparison with Similar Compounds

This compound can be compared to other dioxane derivatives:

| Compound | Key Differences |

|---|---|

| 2,2-Dimethyl-1,3-dioxane | Different substituents leading to varied reactivity. |

| 4-Hydroxymethyl-2-methyl-2-ethyl-1,3-dioxolane | Contains a hydroxymethyl group affecting solubility and reactivity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.